molecular formula C10H18N4 B13317369 1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine

1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13317369
M. Wt: 194.28 g/mol
InChI Key: GEVRFZSHOHCQBS-UHFFFAOYSA-N
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Description

1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that features a triazole ring substituted with an ethylcyclohexyl group

Preparation Methods

The synthesis of 1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Cyclohexyl Derivative: The starting material, 3-ethylcyclohexanol, is converted to 3-ethylcyclohexyl bromide using hydrobromic acid.

    Azide Formation: The bromide is then reacted with sodium azide to form 3-ethylcyclohexyl azide.

    Cycloaddition Reaction: The azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring, resulting in this compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triazole ring to a more saturated form.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in creating novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-ethylcyclohexyl)-1H-1,2,3-triazol-4-amine include other triazole derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall properties.

Some similar compounds include:

  • 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
  • 1-(3-propylcyclohexyl)-1H-1,2,3-triazol-4-amine
  • 1-(3-butylcyclohexyl)-1H-1,2,3-triazol-4-amine

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(3-ethylcyclohexyl)triazol-4-amine

InChI

InChI=1S/C10H18N4/c1-2-8-4-3-5-9(6-8)14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3

InChI Key

GEVRFZSHOHCQBS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)N2C=C(N=N2)N

Origin of Product

United States

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